molecular formula C17H30FNSn B1317840 2-Fluoro-4-(tributylstannyl)pyridine CAS No. 457061-31-3

2-Fluoro-4-(tributylstannyl)pyridine

Cat. No.: B1317840
CAS No.: 457061-31-3
M. Wt: 386.1 g/mol
InChI Key: YGKPEWRENKJYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(tributylstannyl)pyridine plays a significant role in biochemical reactions due to its ability to participate in organotin-mediated processes. This compound interacts with various enzymes and proteins, primarily through its stannyl group, which can form covalent bonds with biomolecules. The nature of these interactions often involves the inhibition or activation of enzymatic activity, depending on the specific enzyme and the context of the reaction . For instance, organotin compounds are known to inhibit mitochondrial ATPase and other enzymes involved in oxidative phosphorylation, potentially leading to disruptions in cellular energy metabolism .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to organotin compounds, including this compound, has been shown to disrupt calcium homeostasis and induce oxidative stress in various cell types . These disruptions can lead to changes in gene expression profiles, affecting the transcription of genes involved in stress responses, apoptosis, and metabolic processes . Additionally, the compound’s impact on mitochondrial function can result in altered cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the stannyl group to thiol groups in proteins, leading to the inhibition of enzyme activity . This binding can result in the formation of stable complexes that prevent the normal function of the enzyme. Furthermore, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and further disrupt enzymatic activities . These molecular interactions highlight the compound’s potential to interfere with critical biochemical pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biochemical properties . Studies have shown that prolonged exposure to organotin compounds can result in cumulative toxic effects, including persistent disruptions in cellular metabolism and function . These temporal effects underscore the importance of monitoring the stability and degradation of the compound in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse outcomes, such as neurotoxicity, immunotoxicity, and reproductive toxicity . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure . Understanding the dosage effects is critical for assessing the compound’s safety and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in energy production and detoxification pathways . For example, organotin compounds are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This inhibition can lead to altered levels of metabolites and disrupt normal metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, it may localize to specific organelles, such as mitochondria, where it can exert its biochemical effects . The distribution pattern of the compound can affect its overall impact on cellular function and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to mitochondria can lead to the inhibition of mitochondrial enzymes and disruption of energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(tributylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the palladium-catalyzed stannylation reaction, where 2-fluoropyridine is reacted with tributyltin chloride in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, in a Stille coupling reaction, the product is typically a biaryl compound formed by the coupling of the pyridine ring with an aryl halide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(tributylstannyl)pyridine is unique due to the presence of both a fluorine atom and a tributylstannyl group on the pyridine ring. This combination imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions. The fluorine atom enhances the compound’s electron-withdrawing properties, while the stannyl group provides a versatile handle for further functionalization .

Properties

IUPAC Name

tributyl-(2-fluoropyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKPEWRENKJYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30FNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586019
Record name 2-Fluoro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457061-31-3
Record name 2-Fluoro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(tributylstannyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(tributylstannyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-(tributylstannyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-(tributylstannyl)pyridine
Reactant of Route 5
2-Fluoro-4-(tributylstannyl)pyridine
Reactant of Route 6
2-Fluoro-4-(tributylstannyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.